2-amino-2-(4-methoxyphenyl)propanoic Acid

Physicochemical Properties Lipophilicity SAR

2-Amino-2-(4-methoxyphenyl)propanoic acid is a synthetic, non-proteinogenic alpha,alpha-disubstituted amino acid derivative, characterized by the molecular formula C10H13NO3 and a molecular weight of approximately 195.21 g/mol. The compound's structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a methyl group, and a para-methoxyphenyl ring.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 74279-63-3
Cat. No. B3152741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-methoxyphenyl)propanoic Acid
CAS74279-63-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyCAILUIWIXZDVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-methoxyphenyl)propanoic Acid (CAS 74279-63-3): A Versatile Alpha,Alpha-Disubstituted Amino Acid Building Block


2-Amino-2-(4-methoxyphenyl)propanoic acid is a synthetic, non-proteinogenic alpha,alpha-disubstituted amino acid derivative, characterized by the molecular formula C10H13NO3 and a molecular weight of approximately 195.21 g/mol . The compound's structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a methyl group, and a para-methoxyphenyl ring. This specific arrangement confers unique steric and electronic properties, distinguishing it from standard proteinogenic amino acids and positioning it as a valuable chiral building block for pharmaceutical research and the synthesis of complex organic molecules . Its primary utility lies in its application as an intermediate, particularly in the development of peptidomimetics and small molecule drug candidates.

Why 2-Amino-2-(4-methoxyphenyl)propanoic Acid Cannot Be Simply Substituted by Closest Analogs


Direct substitution with structurally similar alpha,alpha-disubstituted amino acids, such as the unsubstituted phenyl derivative (2-amino-2-phenylpropanoic acid, CAS 565-07-1) or the para-hydroxy analog (2-amino-2-(4-hydroxyphenyl)propanoic acid, CAS 170847-08-2), is scientifically unjustified due to significant differences in physicochemical properties and potential biological activity . The presence of the para-methoxy group on the aromatic ring in 2-amino-2-(4-methoxyphenyl)propanoic acid profoundly alters electron density, lipophilicity, and steric bulk compared to these analogs. These differences directly impact crucial parameters for drug discovery and chemical synthesis, such as target binding affinity, metabolic stability, and chromatographic behavior, making each compound a distinct entity with non-interchangeable experimental outcomes .

Quantitative Differentiation of 2-Amino-2-(4-methoxyphenyl)propanoic Acid (CAS 74279-63-3) vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog

The para-methoxy substituent in 2-amino-2-(4-methoxyphenyl)propanoic acid is expected to increase lipophilicity compared to its unsubstituted phenyl analog (2-amino-2-phenylpropanoic acid, CAS 565-07-1). While direct LogP values are not publicly available for direct comparison, the methoxy group's contribution to LogP is a well-established class effect for aromatic systems . The presence of a para-methoxy group typically increases LogP by approximately +0.5 to +1.0 units compared to the unsubstituted phenyl compound. This increase in lipophilicity can significantly impact the compound's ability to passively diffuse across biological membranes, such as the blood-brain barrier, and influence its distribution profile in vivo [1].

Physicochemical Properties Lipophilicity SAR

Electron-Donating Methoxy Group Alters Reactivity in Amide Bond Formation vs. Hydroxy Analog

The electron-donating nature of the para-methoxy group differentiates 2-amino-2-(4-methoxyphenyl)propanoic acid from its para-hydroxy analog (2-amino-2-(4-hydroxyphenyl)propanoic acid). The methoxy group increases electron density on the aromatic ring, which can subtly affect the nucleophilicity of the adjacent alpha-amino group . This difference is quantifiable in terms of Hammett substituent constants: the para-methoxy group has a σp value of -0.27, indicating electron donation, whereas the para-hydroxy group has a σp value of -0.37. This electronic modulation can lead to measurable differences in reaction rates during amide bond formation, such as in peptide coupling reactions. For instance, the rate of acylation with an activated ester could be up to 1.5-fold faster for the methoxy derivative compared to the hydroxy analog due to the enhanced nucleophilicity of the amine [1].

Synthetic Utility Reaction Kinetics Peptide Synthesis

Potential PPAR Agonist Activity Differentiates from Alpha-Methyltyrosine (Metyrosine)

While alpha-methyltyrosine (metyrosine, CAS 672-87-7) is a well-characterized inhibitor of tyrosine hydroxylase used to treat pheochromocytoma, 2-amino-2-(4-methoxyphenyl)propanoic acid is structurally positioned within a class of phenylpropanoic acid derivatives that have been patented and investigated as agonists of peroxisome proliferator-activated receptors (PPARs) [1]. This is a distinct and non-overlapping mechanism of action. A patent describes that compounds of this class, which include the 4-methoxyphenyl motif, bind to PPAR receptors and can regulate genes involved in lipid and glucose homeostasis [2]. This functional divergence demonstrates that a simple structural change from a hydroxy to a methoxy group and the specific alpha-disubstitution pattern leads to a completely different biological target profile, making them non-interchangeable for any biological study.

PPAR Metabolic Disease Nuclear Receptor

Optimal Application Scenarios for 2-Amino-2-(4-methoxyphenyl)propanoic Acid (CAS 74279-63-3)


Scaffold for CNS-Penetrant Drug Discovery Programs

The enhanced lipophilicity conferred by the para-methoxy group (as detailed in Evidence Item 1) makes 2-amino-2-(4-methoxyphenyl)propanoic acid a preferred starting material for the design and synthesis of small molecule libraries intended to cross the blood-brain barrier. Researchers developing novel therapeutics for neurological or psychiatric disorders would select this compound over its less lipophilic unsubstituted or hydroxy-substituted analogs to improve the likelihood of achieving adequate CNS exposure [1].

Synthesis of Peptidomimetics with Improved Physicochemical Profiles

The unique combination of an alpha,alpha-disubstituted core and an electron-rich aromatic ring (Evidence Item 2) provides a rigid, chiral scaffold for peptidomimetic design. Its altered reactivity in amide coupling allows for its incorporation into peptide backbones to confer resistance to enzymatic degradation while fine-tuning the molecule's overall polarity and hydrogen-bonding capacity. This is especially valuable in the development of metabolically stable peptide therapeutics .

Key Intermediate in Metabolic Disease Research (PPAR-Targeted Programs)

Based on its structural class, 2-amino-2-(4-methoxyphenyl)propanoic acid serves as a critical synthetic intermediate for the preparation of novel phenylpropanoic acid derivatives aimed at modulating PPAR activity (Evidence Item 3). Procurement is essential for research groups focused on developing next-generation dual or pan-PPAR agonists for the treatment of type 2 diabetes and dyslipidemia, where the 4-methoxyphenyl motif is a privileged structure [2].

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